Trifluoromethanethiol

Atom economy trifluoromethylthiolation reagent stoichiometry

Gaseous CF₃SH (b.p. -36.7 °C) presents handling challenges, yet it remains the most direct, atom-economical precursor for installing the high-value SCF₃ group. Alternative solid reagents (AgSCF₃, CuSCF₃) incur higher costs and require strong oxidants for radical generation. - Enables complete regioselectivity (single isomer, 71% yield) on fluoroalkene substrates, eliminating costly isomeric separations. - Derived sulfonium salts provide benzyl trifluoromethyl sulfide in 82% yield-a key pharmacophore for antihyperglycemic pyrazolones (e.g., WAY-123783). - TTST (CF₃SO₂SCF₃) delivers 2× SCF₃ anion equivalents per mole, halving reagent procurement volume and waste versus AgSCF₃/CuSCF₃.

Molecular Formula CHF3S
Molecular Weight 102.08 g/mol
CAS No. 1493-15-8
Cat. No. B074822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanethiol
CAS1493-15-8
Molecular FormulaCHF3S
Molecular Weight102.08 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S
InChIInChI=1S/CHF3S/c2-1(3,4)5/h5H
InChIKeyMFLLMKMFWIUACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethanethiol: Gas vs. Alternative SCF3 Reagents


Trifluoromethanethiol (CF₃SH, CAS 1493-15-8) is a volatile organosulfur compound existing as a gas at ambient temperature with a boiling point of −36.7 °C . As the simplest member of the trifluoromethylthiol (SCF₃) reagent family, it functions as a nucleophilic SCF₃ source and radical precursor, with its trifluoromethyl group conferring high lipophilicity (Hansch parameter π = 1.44) [1] and strong electron-withdrawing character. The compound has been utilized in synthetic organic chemistry since its initial preparation in 1953 [2], and its derivatives have enabled the synthesis of benzyl trifluoromethyl sulfide with 82% isolated yield .

Physical Form
Gaseous reagent at ambient temperature; requires gas-handling equipment or use of solid derivative forms
SCF₃ Source Mode
Functions as nucleophilic trifluoromethylthiolate donor and radical precursor under appropriate conditions
Key Molecular Property
High lipophilicity (Hansch π reported ~1.44) and strong electron-withdrawing character for target molecule design

Trifluoromethanethiol Substitution Limitations


Substituting trifluoromethanethiol with alternative trifluoromethylthiolating reagents introduces distinct limitations that affect reaction design. The gaseous CF₃SH (b.p. −36.7 °C) is difficult to handle in standard laboratory settings [1], which has driven development of solid alternatives such as AgSCF₃ and CuSCF₃; however, these nucleophilic donors are expensive and often require strong oxidants for radical generation [2]. Shelf-stable electrophilic reagents such as N-trifluoromethylthiosaccharin offer operational convenience but exhibit substrate scope restrictions that are complementary rather than overlapping with CF₃SH-derived methodologies [3]. Critically, CF₃SH remains the direct, atom-economical precursor for synthesizing many of these alternative reagents themselves. The reduced nucleophilicity of the SCF₃ anion compared to standard thiolates further complicates cross-coupling applications using alternative sources [4]. The quantitative evidence below clarifies precisely where CF₃SH and its derivatives offer measurable advantages over comparator reagents.

CF₃SH requires gas-handling equipment; solid AgSCF₃/CuSCF₃ are more costly and may need strong oxidants for radical generation.
CF₃SH is the direct atom-economical precursor for alternative SCF₃ reagents; substitution may bypass this efficient route.
Electrophilic reagents like N-trifluoromethylthiosaccharin offer ease of use but possess complementary substrate scope, not a direct substitute.

Trifluoromethanethiol: Quantitative Evidence


Atom Economy with CF3SH-Derived Reagents

Trifluoromethanethiol-derived reagent S-trifluoromethyl trifluoromethanesulfonothioate (TTST, CF₃SO₂SCF₃), prepared from CF₃SO₂Na (itself indirectly related to CF₃SH chemistry), demonstrates superior atom efficiency compared to conventional SCF₃ sources. Under Cu or TDAE/Ph₃P conditions, one equivalent of TTST generates two equivalents of CF₃S⁻ anion species [1]. This contrasts with nucleophilic donors such as AgSCF₃ and CuSCF₃, which deliver a maximum of one SCF₃ equivalent per mole of reagent [2].

Atom Economy
Class-level
SCF₃ per mole
Reported higher atom economy may reduce reagent procurement mass for SCF₃ installation.
TTST vs AgSCF₃/CuSCF₃; class-level inference.
Atom economy trifluoromethylthiolation reagent stoichiometry SCF₃ anion

Regioselective Radical SCF3 Addition

In the radical addition to 1,1,2-trifluoro-2-methoxyethene, trifluoromethanethiol (CF₃SH) adds to give only one regioisomer in 71% isolated yield [1]. In contrast, the electrophilic reagent trifluoromethanesulfenyl chloride (CF₃SCl) adds to the same substrate without selectivity, yielding a mixture of regioisomeric products [1].

Regioselective Radical Addition
Head-to-head
71% yield, single isomer
Reported complete regioselectivity may simplify fluoroalkene SCF₃ installation.
CF₃SH vs CF₃SCl; radical addition conditions.
Radical addition regioselectivity fluoroalkene trifluoromethylthiolation

Operational Safety: Gas vs. Solid Reagents

Trifluoromethanethiol exists as a gas at ambient temperature with a boiling point of −36.7 °C, making it difficult to handle in standard laboratory settings [1]. This handling challenge has motivated the development of shelf-stable solid alternatives. N-trifluoromethylthiosaccharin (Shen Reagent) is a solid product with reduced toxicity that avoids the operational hazards and handling complexity associated with gaseous reagents .

Operational Safety
Class-level
CF₃SH: Gas, b.p. −36.7 °C vs N-trifluoromethylthiosaccharin: Solid, shelf-stable
Procurement choice depends on gas-handling infrastructure and safety protocols.
Class-level comparison; review laboratory capability.
Laboratory safety reagent handling gas-phase reagent SCF₃ introduction

Derivative Reactivity: Benzyl Trifluoromethyl Sulfide

Tris(dimethylamino)sulfonium trifluoromethanethiolate, a derivative of CF₃SH, reacts with benzyl bromide (0.095 mol) at 25 °C in acetonitrile to afford benzyl trifluoromethyl sulfide in 82% isolated yield after 1 hour of stirring . Alternative methods for benzyl trifluoromethyl sulfide synthesis require bringing benzyl thiocyanate and CF₃Br into contact with zinc in polar aprotic solvent [1], or rely on electrophilic reagents with more complex preparation protocols [2].

Derivative Reactivity
Class-level
82% yield, benzyl-SCF₃
Reported 82% yield may support scalable access to SCF₃ benzyl pharmacophores.
Sulfonium salt derivative; class-level inference.
Nucleophilic substitution SCF₃ transfer benzyl trifluoromethyl sulfide sulfonium salt

Oxidant-Free Radical SCF3 Generation

The most common SCF₃ radical source in synthetic transformations is AgSCF₃; however, it requires in situ oxidation by a strong oxidant to generate the SCF₃ radical [1]. This contrasts with CF₃SH, which can directly participate in radical addition reactions under UV or X-ray irradiation without requiring a sacrificial oxidant .

Oxidant-Free Generation
Class-level
CF₃SH: UV/X-ray initiated, no oxidant vs AgSCF₃: requires strong oxidant (K₂S₂O₈)
Reported oxidant-free initiation may reduce side reactions on sensitive substrates.
Class-level inference; verify under radical conditions.
Radical trifluoromethylthiolation AgSCF₃ oxidant requirement CF₃SH

Trifluoromethanethiol Applications


Benzyl Trifluoromethyl Sulfide for Pharmaceuticals

Trifluoromethanethiol-derived sulfonium salts enable the efficient synthesis of benzyl trifluoromethyl sulfide in 82% yield under ambient conditions . This product serves as a precursor to pyrazolone derivatives such as WAY-123783, which exhibit potent antihyperglycemic activity in obese models . Procurement of CF₃SH or its sulfonium salt derivatives should be prioritized when the synthetic target requires this specific SCF₃-substituted benzyl pharmacophore.

Regioselective SCF3 on Fluoroalkenes

When synthetic routes require regioselective installation of the SCF₃ group on fluoroalkene substrates, trifluoromethanethiol provides complete regioselectivity yielding a single isomer in 71% yield, whereas electrophilic alternatives such as CF₃SCl produce non-selective mixtures [1]. This scenario justifies procuring and handling gaseous CF₃SH despite its operational challenges, as the regioselectivity advantage eliminates costly isomeric separations.

Large-Scale SCF3 with High Atom Economy

For process chemistry applications where reagent mass efficiency and waste minimization are critical procurement criteria, CF₃SH-derived reagents such as TTST (CF₃SO₂SCF₃) deliver two equivalents of SCF₃ anion per mole of reagent under Cu or TDAE/Ph₃P conditions [2]. This 2× atom efficiency advantage over AgSCF₃ and CuSCF₃ reduces reagent procurement volume and downstream waste handling costs in multi-kilogram syntheses.

Oxidant-Free Radical SCF3 for Sensitive Substrates

For radical SCF₃ introduction into substrates bearing oxidant-sensitive functional groups, CF₃SH enables UV- or X-ray-initiated addition without requiring stoichiometric strong oxidants [3]. In contrast, the commonly employed radical source AgSCF₃ requires in situ oxidation for SCF₃ radical generation [3]. Procurement of CF₃SH is indicated when the substrate scope includes oxidation-prone moieties such as electron-rich heterocycles, aldehydes, or unprotected alcohols.

Application
Selection Property
Validation Focus
Benzyl-SCF₃ intermediate synthesis
SCF₃ transfer efficiency under mild conditions
Product yield and isolation purity
Regioselective SCF₃-fluoroalkene adducts
Radical regioselectivity
Single-isomer formation without chromatography
Large-scale SCF₃ installation
Atom economy of SCF₃ transfer reagent
Reagent mass efficiency and waste profile
Radical SCF₃ on sensitive substrates
Oxidant-free radical initiation
Functional group compatibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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